4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid
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Overview
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclooctane derivatives and thiophene precursors, followed by carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and carboxylation processes.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Cyclooctane-1-carboxylic acid
- Benzothiophene-3-carboxylic acid
Comparison: 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYQCPBQLYULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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